4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Description
4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPQ or TRO19622 and is primarily used in the field of neuroscience.
Scientific Research Applications
Neuroprotective Agent
This compound has potential applications as a neuroprotective agent . Neuroprotection is a significant field of research aimed at preserving neuronal function and structure to prevent or slow disease progression by reducing neuronal death . The related pyrimidine derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as ischemic stroke and traumatic brain injury .
Anti-neuroinflammatory Agent
The compound’s derivatives could serve as anti-neuroinflammatory agents . Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. Compounds that can inhibit inflammatory pathways, such as the NF-kB pathway, and reduce the production of inflammatory cytokines like TNF-α, are valuable for treating these conditions .
Anticancer Activity
Quinoline derivatives have been explored for their anticancer activity . The nitro group and the piperazine ring present in the compound suggest that it could interfere with the proliferation of cancer cells. Research into similar compounds has shown promise in targeting various cancer cell lines, indicating potential applications in cancer therapy .
Antimicrobial Activity
The structural features of this compound, including the quinoline and pyridine rings, are known to possess antimicrobial activity . These compounds can be designed to target specific bacterial enzymes or pathways, making them potential candidates for developing new antibiotics .
Antiviral Activity
Compounds with pyrimidine structures have been used in the development of antiviral drugs . They can be designed to inhibit viral replication by targeting viral DNA or RNA synthesis. The compound could be modified to enhance its antiviral properties for use against a range of viral infections .
Anti-fibrotic Activity
Research into pyrimidine derivatives has also indicated their use in treating fibrosis . Fibrosis can occur in various organs and is characterized by excessive tissue scarring. Compounds that can modulate the fibrotic process have therapeutic potential in diseases such as liver cirrhosis and pulmonary fibrosis .
properties
IUPAC Name |
4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-18-11-12-26-22(17-18)27-13-15-28(16-14-27)23-20-9-5-6-10-21(20)29(19-7-3-2-4-8-19)25(31)24(23)30(32)33/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHPBYMLGHULPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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